Product packaging for ent-Kaur-15-en-16-ol(Cat. No.:)

ent-Kaur-15-en-16-ol

Cat. No.: B1259916
M. Wt: 288.5 g/mol
InChI Key: BYNLGAZDLCEGRX-YTYFBAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Kaur-15-en-16-ol is an ent-kaurane diterpenoid, a class of tetracyclic compounds that serve as important precursors to a wide range of biologically active natural products, including the gibberellin plant hormones . While specific biological data for this compound is limited in the public domain, related ent-kaurane diterpenoids are extensively studied for their diverse pharmacological activities. These activities often include cytotoxic and antiproliferative effects against various cancer cell lines, with some derivatives demonstrated to induce apoptosis and cell cycle arrest . Other common areas of research for this compound family encompass anti-inflammatory and antimicrobial properties . Researchers value this compound as a key chemical scaffold for semisynthesis to explore structure-activity relationships and develop novel bioactive molecules . The structural features of the ent-kaurane skeleton, particularly the positions of functional groups like the double bond and hydroxyl, are critical for its interaction with biological targets and its overall research utility. This product is provided as a high-purity chemical standard to support advanced chemical and biological research. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O B1259916 ent-Kaur-15-en-16-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol

InChI

InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16-,17+,19-,20+/m1/s1

InChI Key

BYNLGAZDLCEGRX-YTYFBAJQSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C

Synonyms

ent-kaur-15-en-17-ol
kaur-15-en-17-ol

Origin of Product

United States

Occurrence and Isolation of Ent Kaurane Diterpenoids

General Biosynthetic Pathway from Universal Diterpene Precursors

The formation of the ent-kaurane core structure is a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs) that convert an acyclic C20 precursor into the tetracyclic olefin, ent-kaurene (B36324). This intermediate then serves as the scaffold for further enzymatic modifications leading to a wide array of kaurane-related compounds.

The biosynthesis of all diterpenoids, including the ent-kaurane family, originates from the universal C20 precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP) nih.govfrontiersin.orgwikipedia.org. GGPP is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway and serves as the substrate for the first committed step in diterpene biosynthesis nih.govbeilstein-journals.org. The formation of the diverse array of diterpenoid carbon skeletons, such as labdanes, abietanes, and kauranes, stems from the various cyclizations of this common substrate researchgate.net.

The first major step in ent-kaurane biosynthesis is the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) nih.govresearchgate.net. This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (ent-CPS), also referred to as kaurene synthase A frontiersin.orgnih.gov. This enzyme belongs to the class II family of terpene synthases frontiersin.orgnih.gov. In this reaction, the enzyme facilitates a proton attack on the terminal double bond of GGPP, initiating a cascade of ring closures to form the characteristic decalin core of ent-CPP researchgate.netresearchgate.net. The stereochemical conformation of GGPP within the enzyme's active site is crucial, with the formation of the ent-kaurane series specifically requiring a chair-chair-"antipodal" conformation researchgate.net.

The bicyclic ent-CPP intermediate is then utilized by a second enzyme, ent-kaurene synthase (ent-KS), a class I diterpene synthase frontiersin.orgmaxapress.com. ent-KS catalyzes a more complex reaction involving the ionization of the diphosphate group from ent-CPP, followed by a series of cyclizations and rearrangements to form the tetracyclic hydrocarbon, ent-kaurene nih.govfrontiersin.org. This step establishes the foundational four-ring structure of the ent-kaurane diterpenoids maxapress.com. In some organisms, such as the moss Physcomitrella patens, a single bifunctional enzyme (CPS/KS) can catalyze both the conversion of GGPP to ent-CPP and the subsequent formation of ent-kaurene nih.govportlandpress.com. However, in higher plants like angiosperms, these two steps are typically carried out by two distinct monofunctional enzymes nih.govnih.gov.

Interactive Data Table: Key Enzymes in ent-Kaurene Biosynthesis

Enzyme NameAbbreviationEnzyme ClassSubstrateProductFunction
ent-Copalyl Diphosphate Synthaseent-CPSClass II Terpene SynthaseGeranylgeranyl Pyrophosphate (GGPP)ent-Copalyl Diphosphate (ent-CPP)Catalyzes the first cyclization step, forming the bicyclic intermediate.
ent-Kaurene Synthaseent-KSClass I Terpene Synthaseent-Copalyl Diphosphate (ent-CPP)ent-KaureneCatalyzes the second cyclization and rearrangement to form the tetracyclic skeleton.

Molecular Mechanisms of Enzymatic Specificity in ent-Kaurane Biosynthesis

The precise formation of ent-kaurene from GGPP, as opposed to the myriad of other possible diterpene structures, is strictly controlled by the specific nature of the enzymes involved. The classification of these enzymes and the specific amino acids within their active sites are the primary determinants of the final product.

The biosynthesis of labdane-related diterpenes is a two-stage process mediated by two different classes of terpene synthases nih.gov.

Class II Terpene Synthases: These enzymes, such as ent-CPS, initiate catalysis through protonation of the terminal double bond of the acyclic precursor (GGPP) without the need for a divalent metal cofactor for ionization nih.govnih.gov. They possess a conserved DxDD motif that is crucial for this protonation-initiated cyclization nih.govnih.gov. The active site is located at the interface of the β and γ domains of the enzyme researchgate.netnih.gov.

Class I Terpene Synthases: These enzymes, including ent-KS, catalyze reactions through the ionization of the allylic diphosphate ester bond of their substrate (ent-CPP in this case) frontiersin.orgmaxapress.com. This process is dependent on the coordination of a divalent metal ion cofactor, typically Mg²⁺, by two conserved aspartate-rich motifs: the DDxxD and (N,D)Dxx(S,T)xxxE motifs maxapress.comnih.gov. This ionization generates a carbocation that undergoes further cyclizations and rearrangements until the reaction is terminated by deprotonation or the addition of water nih.govfrontiersin.org.

The sequential action of a class II synthase to create a bicyclic intermediate followed by a class I synthase to complete the tetracyclic structure is a hallmark of labdane-related diterpenoid biosynthesis nih.govnih.gov.

The final structure of the diterpene product is dictated by the three-dimensional architecture of the enzyme's active site, which is in turn determined by its amino acid sequence nih.gov. Even minor changes in key amino acid residues can dramatically alter the reaction outcome.

Research has shown that single amino acid substitutions can lead to a complete switch in the product profile of diterpene synthases. For instance, a study on two highly similar class I enzymes from poplar, PtTPS19 and PtTPS20, revealed that a single amino acid difference determines whether the product is ent-kaurene or 16α-hydroxy-ent-kaurane nih.gov. The reciprocal exchange of a methionine for a threonine in their respective active sites resulted in a complete reversal of their product specificities nih.gov.

Furthermore, a conserved isoleucine residue has been identified as critical in many ent-kaurene synthases for promoting the full, complex rearrangement to ent-kaurene frontiersin.orgnih.gov. When this isoleucine is substituted with a threonine, the reaction is "short-circuited," leading to the premature deprotonation of an intermediate and the formation of a simpler product, ent-pimara-8(14),15-diene frontiersin.org. This demonstrates how a single residue can control the depth of the catalytic cascade. The conservation of a pair of threonines has also been identified as a diagnostic marker for KSs involved in primary metabolism (phytohormone biosynthesis), distinguishing them from related enzymes in specialized metabolism nih.govnih.gov. These findings underscore that the precise positioning and chemical nature of specific amino acid side chains within the active site are crucial for stabilizing reactive intermediates and guiding the cyclization and rearrangement cascade to yield a specific stereochemical outcome core.ac.ukpnas.orgnih.gov.

Biosynthesis of ent-Kaurane Diterpenoids in Organisms 3.3. Intermediary Role of ent-Kauranes in Downstream Metabolic Pathways (e.g., Gibberellin Biogenesis in Plants)

The tetracyclic diterpenoid ent-kaurene (B36324) is a pivotal intermediate in the biosynthesis of gibberellins (GAs), a class of phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, and flower development. youtube.comoup.com The biosynthetic pathway from ent-kaurene to the various bioactive GAs is a well-characterized sequence of oxidative reactions catalyzed by specific enzymes located in different cellular compartments. nih.gov

The initial steps of GA biosynthesis, which lead to the formation of ent-kaurene from geranylgeranyl diphosphate (GGDP), occur in the plastids. nih.govoup.com Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidations to become GA12, the first gibberellin in the pathway and the common precursor to all other GAs. oup.comnih.gov

The conversion of ent-kaurene to GA12 is catalyzed by two key cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). youtube.comoup.comnih.gov

Oxidation of ent-Kaurene to ent-Kaurenoic Acid:

Ent-kaurene oxidase (KO) is a multifunctional enzyme that catalyzes the sequential three-step oxidation of the C19 methyl group of ent-kaurene to form ent-kaurenoic acid. nih.govoup.comasm.org This process proceeds through the intermediates ent-kaurenol and ent-kaurenal. asm.org Studies using Arabidopsis have demonstrated that a single enzyme, encoded by the GA3 gene, is responsible for all three of these oxidative steps. nih.gov Similarly, in the fungus Gibberella fujikuroi, the P450-4 enzyme has been identified as the ent-kaurene oxidase that performs these three conversions. asm.org

Conversion of ent-Kaurenoic Acid to GA12:

Following its formation, ent-kaurenoic acid is further oxidized by ent-kaurenoic acid oxidase (KAO), another cytochrome P450 enzyme. nih.govresearchgate.net KAO also catalyzes a three-step reaction, converting ent-kaurenoic acid into GA12. nih.govresearchgate.net This involves the oxidation of C-7, leading to the formation of ent-7α-hydroxykaurenoic acid, followed by the contraction of the B-ring to yield GA12-aldehyde, which is then oxidized to GA12. nih.gov In Arabidopsis, two genes, AtKAO1 and AtKAO2, encode for KAO enzymes. researchgate.net

The table below summarizes the key enzymatic steps in the conversion of ent-kaurene to GA12.

SubstrateEnzymeIntermediate/ProductCellular Location
ent-Kaureneent-Kaurene Oxidase (KO)ent-KaurenolEndoplasmic Reticulum
ent-Kaurenolent-Kaurenal
ent-Kaurenalent-Kaurenoic Acid
ent-Kaurenoic Acident-Kaurenoic Acid Oxidase (KAO)ent-7α-hydroxykaurenoic acidEndoplasmic Reticulum
ent-7α-hydroxykaurenoic acidGA12-aldehyde
GA12-aldehydeGA12

Once GA12 is synthesized, it is transported to the cytoplasm where it serves as the substrate for a variety of soluble dioxygenases, such as GA 20-oxidases and GA 3-oxidases, which produce the diverse range of bioactive gibberellins found in plants. nih.govresearchgate.netnih.gov The strict regulation and compartmentalization of this pathway, starting from the pivotal intermediate ent-kaurene, allows for precise control over the levels and types of gibberellins produced, thereby influencing plant growth and development in response to both internal and environmental signals. nih.gov

Total Synthesis Approaches to the ent-Kaurane Skeleton (General Principles)

The total synthesis of the ent-kaurane skeleton is a formidable challenge that has attracted considerable attention from the synthetic chemistry community. magtech.com.cnrsc.org These strategies aim to construct the characteristic tetracyclic core of these natural products, which often feature diverse and complex oxygenation patterns. magtech.com.cnnih.gov

General approaches often involve the strategic assembly of the bridged bicyclo[3.2.1]octane system, a key structural motif within the ent-kaurane framework. nih.govresearchgate.net Synthetic routes have been developed that allow for the efficient creation of the minimally oxidized members of the ent-kaurane and related ent-beyerane classes of terpenes. researchgate.net One notable strategy utilized a polyene cyclization precursor specifically designed to introduce oxidation at the axial C19 methyl group, a common feature in this family of compounds. nih.govresearchgate.net

The construction of the ent-kaurane skeleton has been achieved through various innovative methods, including the use of "overbred" intermediates that undergo controlled fragmentation to yield the desired carbocyclic framework. nih.govresearchgate.net These strained intermediates have proven instrumental in simplifying complex synthetic routes. nih.gov Furthermore, total syntheses have been reported for a range of ent-kaurane diterpenoids, including those with C-20 oxygenation, seco-ent-kauranes, and rearranged ent-kauranes, showcasing the versatility of modern synthetic methods. magtech.com.cn

Semisynthetic Modifications of Natural ent-Kaurane Precursors

Semisynthesis offers a practical alternative to total synthesis by leveraging the abundance of certain natural ent-kaurane diterpenoids as starting materials for chemical modification. ichem.mdscielo.br This approach is particularly valuable for creating derivatives with enhanced biological activities or for producing rare or difficult-to-synthesize compounds. mdpi.com Natural products like ent-kaurenoic acid and steviol serve as common precursors for these transformations. nih.govscielo.br

Functionalization at Specific Carbon Positions (e.g., C-3, C-15, C-19)

The targeted functionalization of specific carbon atoms within the ent-kaurane skeleton is a key strategy for diversifying the chemical space of these compounds. Modifications at positions such as C-3, C-15, and C-19 have been extensively explored to generate novel derivatives with potentially enhanced biological properties. nih.govmdpi.com

For instance, research has focused on modifying the C-2, C-15, and C-19 positions of the diterpene atractyligenin through amidation of the carboxyl group and oxidation of alcohol functionalities. nih.gov Similarly, the C-19 position of ent-kaurane diterpenoids has been functionalized by introducing cinnamoyl and 3,4-dimethoxybenzoyl groups. rhhz.net The introduction of an angeloyl group at the C-15 position is another common modification, as seen in the isolation of 15α-angeloyl-ent-kaur-16-en-19-oic acid. researchgate.net The synthesis of 15α-hydroxy- and 15-oxo-ent-kaur-16-en-19-oic acids has also been achieved from ent-kaur-16-en-19-oic acid. researchgate.net

Fungal biotransformations have also been employed to achieve hydroxylation at various carbon atoms of the kaurane (B74193) molecule, often with high stereoselectivity. mdpi.com These microbial transformations provide access to a wide array of functionalized derivatives that would be challenging to obtain through purely chemical means. mdpi.com

Allylic Oxidation Reactions (e.g., with SeO2/H2O2)

Allylic oxidation is a powerful tool for introducing functionality at positions adjacent to a double bond. In the context of ent-kaurane diterpenoids, this reaction is frequently employed to modify the C-15 position, which is allylic to the C16-C17 double bond. ichem.mdredalyc.org

A common reagent system for this transformation is selenium dioxide (SeO2), often in the presence of a co-oxidant like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BuOOH). redalyc.orgmdpi.comchemicalbook.com The reaction of ent-kaurenic acid with SeO2/H2O2 in dioxane at room temperature yields ent-15α-hydroxy-kaur-16-en-19-oic acid. redalyc.org Similarly, the allylic oxidation of ent-kaurenol under these conditions produces the corresponding 15α-hydroxy derivative. redalyc.org

The product distribution of these reactions can be influenced by the substrate. For example, the oxidation of methyl ent-kaurenate with SeO2/H2O2 gives a mixture of the 15α-hydroxy derivative and an epoxy diol. ichem.mdredalyc.org

SubstrateReagentsProduct(s)Yield(s)Reference
ent-kaurenic acidSeO2/H2O2ent-15α-hydroxy-kaur-16-en-19-oic acid56% redalyc.org
ent-kaurenolSeO2/H2O215α,19-dihydroxy-ent-kaur-16-ene57% ichem.md
methyl ent-kaurenateSeO2/H2O2methyl 15α-hydroxy-ent-kaur-16-en-19-oate and methyl 15α,16α-epoxy-17-hydroxy-ent-kauran-19-oate34% and 59% ichem.md
Electrophilic Addition Reactions at Double Bonds

The exocyclic double bond at the C16-C17 position of the ent-kaurane skeleton is a key reactive site for electrophilic addition reactions. ichem.mdsavemyexams.com This reaction involves the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate that is subsequently quenched by a nucleophile. ksu.edu.salibretexts.org

The addition of hydrogen halides (e.g., HCl, HBr) to the C16-C17 double bond is a classic example of this reaction type. byjus.com The reaction proceeds via a carbocation intermediate, and the regioselectivity of the addition is often governed by Markovnikov's rule, which predicts that the nucleophile will add to the more substituted carbon atom. byjus.com

Electrophilic addition reactions have been utilized to synthesize various derivatives of ent-kaurenoic acid. ichem.md However, it has been noted that such modifications can sometimes lead to a decrease or complete loss of biological activity, highlighting the importance of the exocyclic double bond for certain pharmacological effects. ichem.md

Catalytic Hydrogenation of Unsaturated Bonds (e.g., C16-C17)

Catalytic hydrogenation is a widely used method for the reduction of the exocyclic double bond between the C-16 and C-17 carbons in ent-kaurane diterpenoids. nih.govmdpi.com This reaction converts the alkene functionality into a saturated alkane, leading to the formation of dihydro derivatives with either a 17α or 17β methyl group. nih.govmdpi.com

A variety of catalysts can be employed for this transformation, including platinum on carbon (Pt/C), palladium hydroxide (Pd(OH)2), rhodium on carbon (Rh/C), Raney nickel, and platinum oxide (PtO2). nih.govmdpi.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation. For example, the hydrogenation of various rebaudiosides (glycosides of steviol) has been carried out using these catalysts in solvents such as methanol, water, and ethanol/water mixtures. nih.govmdpi.com

The reduction of the C16-C17 double bond can have a significant impact on the biological properties of the molecule. For instance, the hydrogenation of steviol glycosides has been shown to reduce or eliminate their sweet taste, indicating that the exocyclic methylene (B1212753) group is a crucial pharmacophore for this property. nih.gov

SubstrateCatalystSolventProductReference
Rebaudioside APtO2H2ODihydrorebaudioside A (17α and 17β isomers) mdpi.com
Rebaudioside BPd(OH)2EtOH/H2ODihydrorebaudioside B (17α and 17β isomers) scienceopen.com
Rebaudioside CPd(OH)2EtOH/H2ODihydrorebaudioside C (17α and 17β isomers) scienceopen.com
Rebaudioside DPd(OH)2EtOH/H2ODihydrorebaudioside D (17α and 17β isomers) scienceopen.com
Esterification and Saponification Transformations

Esterification and saponification are fundamental reactions for modifying carboxyl and hydroxyl groups within the ent-kaurane framework. scielo.brtandfonline.com These transformations are particularly relevant for compounds like ent-kaurenoic acid, which possesses a carboxylic acid at C-19, and various hydroxylated derivatives. ichem.mdscielo.br

Esterification of the C-19 carboxylic acid can be achieved through various methods, including alkylation in the presence of a base or conversion to the acid chloride followed by reaction with an alcohol. ichem.md A range of alkyl and substituted alkyl esters of ent-kaurenoic acid have been synthesized to explore structure-activity relationships. ichem.mdscielo.br

Saponification, the hydrolysis of an ester under basic conditions, is used to cleave ester groups and regenerate the corresponding carboxylic acid and alcohol. This reaction is useful for removing protecting groups or for converting naturally occurring esters back to their parent alcohols. For example, the saponification of 15α-angeloyl-ent-kaur-16-en-19-oic acid can yield 15α-hydroxy-ent-kaur-16-en-19-oic acid. ichem.md Similarly, diterpene esters in coffee seeds are hydrolyzed via saponification to quantify the total diterpene content. cirad.fr

Preparation of Labeled ent-Kaurane Derivatives for Biosynthetic Investigations

The elucidation of the complex biosynthetic pathways of ent-kaurane diterpenoids relies heavily on the use of isotopically labeled precursors. Tracer experiments, utilizing compounds labeled with isotopes such as tritium (³H), carbon-14 (¹⁴C), and deuterium (²H), are fundamental tools for identifying intermediates and mapping metabolic conversions in organisms like the fungus Gibberella fujikuroi and various plant species. researchgate.netillinois.edursc.organnualreviews.orgpsu.edu The synthesis of these labeled molecules is a critical first step in such biosynthetic investigations.

Research in this area has led to the successful preparation of a variety of labeled ent-kaurane derivatives. These compounds serve as substrates that can be introduced into biological systems, with their metabolic fate traced through the isolation and identification of downstream radioactive or mass-shifted products. researchgate.netillinois.edu This approach has been instrumental in confirming the roles of specific compounds as true biosynthetic intermediates.

For instance, to investigate the biosynthetic route from ent-kaur-16-ene to complex diterpenoids like enmein and oridonin (B1677485) in Isodon japonicus, a series of ¹⁴C- and ³H-labeled ent-kaur-16-ene derivatives have been synthesized. rsc.orgkyoto-u.ac.jp These syntheses often start from a more abundant, naturally occurring diterpenoid, such as epicandicandiol, and involve multiple chemical steps to introduce the isotopic label at a specific position. rsc.org

A key challenge in these studies is the chemical synthesis of these often-complex molecules in their labeled forms. For example, the preparation of ent-[17-¹⁴C]kaur-16-ene involved a multi-step synthesis starting from enmein. Similarly, other C-3 oxygenated ent-[17-¹⁴C]kaur-16-ene derivatives have been prepared from ent-kaur-16-ene-3β,19-diol to probe later steps in the biosynthetic pathway.

While the specific preparation of labeled ent-kaur-15-en-16-ol is not extensively detailed in the literature, the methods employed for its isomers and related structures are well-established. For example, the partial synthesis of ent-kaur-16-ene-15β,18-diol (candidiol) has been achieved via the photo-oxygenation of ent-kaur-15-en-18-ol, demonstrating a route to functionalize the C15-C16 region. rsc.org Similar strategies could be adapted to produce labeled versions of this compound for biosynthetic feeding experiments. Microbiological transformations using fungi like Gibberella fujikuroi are also employed to study the metabolism of various ent-kaurene skeletons, including ent-kaur-15-enes, which can reveal potential biosynthetic pathways and hydroxylation patterns. psu.educsic.es

The following table summarizes examples of labeled ent-kaurane derivatives that have been synthesized for use in biosynthetic studies, based on published research findings.

Table 1: Examples of Labeled ent-Kaurane Derivatives for Biosynthetic Studies

Labeled CompoundIsotopePrecursor CompoundPurpose of Investigation
ent-[7-³H]Kaur-16-en-7α-ol³HEpicandicandiolBiosynthesis of enmein and oridonin
ent-[17-¹⁴C]Kaur-16-en-7-one¹⁴CEpicandicandiolBiosynthesis of enmein and oridonin
ent-[7-³H]Kaur-16-en-7β-ol³HEpicandicandiolBiosynthesis of enmein and oridonin
ent-[17-¹⁴C]Kaur-16-ene-7,15-dione¹⁴CEpicandicandiolBiosynthesis of enmein and oridonin
ent-[17-¹⁴C]Kaur-16-en-3β-ol¹⁴Cent-Kaur-16-ene-3β,19-diolBiosynthesis of enmein and oridonin
ent-[17-¹⁴C]Kaur-16-en-3-one¹⁴Cent-Kaur-16-ene-3β,19-diolBiosynthesis of enmein and oridonin
{19-²H₂}ent-Kaur-16-ene²HNot SpecifiedStudy of enzymatic oxidation in gibberellin biosynthesis
(19R)-{19-³H,²H}ent-Kaur-16-en-19-ol³H, ²H{19-²H}ent-KaurenalStudy of stereochemistry and isotope effects in gibberellin biosynthesis

This table is generated based on data from scientific literature. illinois.edursc.org

Chemical Synthesis and Semisynthesis of Ent Kaurane Diterpenoids and Derivatives

Role in Plant Classification

The presence or absence of specific types of diterpenoid skeletons can serve as a chemical fingerprint to define and separate plant taxa at various hierarchical levels, from tribes to genera. scielo.brscielo.br

Research Findings

Annonaceae Family: Within the Annonaceae family, the distribution of diterpene skeletons is a key taxonomic indicator. For example, the Annoneae and Xylopieae tribes are characterized by the presence of kaurane (B74193) and trachylobane (B13754726) diterpenes, respectively, while the Miliuseae tribe typically contains clerodane-type diterpenes. scielo.brresearchgate.net The prevalence of ent-kauranes in the genus Annona helps distinguish it from other genera like Xylopia. scielo.br

Asteraceae Family: In the Asteraceae family, the profile of ent-kaurane derivatives is a useful tool for clarifying relationships within the subtribe Espeletiinae, a highly diverse group of plants endemic to the Andes. researchgate.net The specific patterns of kaurenes and other secondary metabolites can help delineate genera such as Espeletia and Coespeletia. scielo.br Flavonoids and sesquiterpene lactones are also important chemotaxonomic markers in the Asteraceae family. nih.govresearchgate.net

Apiaceae Family: In the Apiaceae family, derivatives of kaurene are considered clear chemical markers for the genus Alepidea. ben-erikvanwyk.com

The specific structure of ent-Kaur-15-en-16-ol, if identified in a plant, would contribute to this body of knowledge, providing another data point for the chemical "fingerprint" of that species and its relatives.

Biotransformation of Ent Kaurane Diterpenoids

Microbial Transformation Systems for ent-Kauranes

Microbial systems, especially those involving filamentous fungi, offer a versatile and selective means of modifying the complex structures of ent-kaurane diterpenoids. researchgate.netscite.ai These microorganisms possess sophisticated enzymatic machinery, primarily cytochrome P450 monooxygenases, capable of catalyzing reactions at positions that are often difficult to access through conventional chemical synthesis. mdpi.com

Fungal Biotransformations

A variety of fungal species have been successfully employed to biotransform ent-kaurane diterpenoids, each often exhibiting unique regioselectivity and stereoselectivity. mdpi.comresearchgate.net

Cephalosporium aphidicola : This fungus is well-known for its ability to hydroxylate various positions on the kaurane (B74193) skeleton. scielo.brresearchgate.netresearchgate.net A notable example is the biotransformation of ent-kaur-16-en-19-ol, a compound structurally similar to ent-kaur-15-en-16-ol. Incubation of ent-kaur-16-en-19-ol with C. aphidicola yielded two hydroxylated products: ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.brresearchgate.net This demonstrates the fungus's capacity to act on the exocyclic double bond, leading to diol and triol derivatives. The presence of a carboxylic acid at C-19 can inhibit the typical 3β-hydroxylation by this fungus. nih.gov

Aspergillus niger : This species is recognized for introducing hydroxyl groups at various positions of the kaurane nucleus, including C-1, C-3, C-7, and C-11. mdpi.comresearchgate.net When incubated with ent-kaur-16-en-19-oic acid (kaurenoic acid), A. niger produced dihydroxylated metabolites such as ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid and ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. researchgate.netacademindex.com

Gibberella fujikuroi : This fungus is extensively studied for its role in the biosynthesis of gibberellins, which are derived from ent-kaurane precursors. mdpi.comichem.md It is a powerful biocatalyst for hydroxylating multiple positions on the kaurane skeleton. mdpi.comacs.org For instance, it can transform ent-kaurene (B36324) derivatives into various hydroxylated products and is known for inducing skeletal rearrangements to form gibberellins. mdpi.comnih.gov The presence of substituents, such as a 15α-hydroxyl group, can direct hydroxylation to the C-11β position. acs.org

Rhizopus nigricans : This fungus has been used in the biotransformation of highly substituted ent-kaur-16-enes. mdpi.comresearchgate.net It is capable of hydroxylating positions such as C-3, C-7, and C-13. researchgate.net For example, the biotransformation of ent-18-acetoxykaur-15-en-7-one with R. nigricans resulted in a hydroxylated product. mdpi.com

Mortierella plumbeus : This fungus has demonstrated a preference for hydroxylating ring A carbons in diterpenes. nih.gov It has been used to transform ent-kaurane derivatives, such as in the biotransformation of epicandicandiol, which yielded ent-7α,16β,17,18-tetrahydroxy-kaurane. mdpi.com Furthermore, it can hydroxylate at the 1α, 2α, and 3α positions of the trachylobane (B13754726) skeleton, a related diterpene structure. nih.gov

Absidia blakesleeana : This fungus can produce novel dihydroxylated metabolites from ent-kaur-16-en-19-oic acid. ebi.ac.uktandfonline.com Its products include ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid and ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid, alongside other known hydroxylated compounds. ebi.ac.uktandfonline.comresearchgate.net

Cunninghamella echinulata : Biotransformation of ent-kaur-16-en-19-oic acid with this fungus resulted in two novel hydroxylated metabolites, among other known compounds. researchgate.netnih.gov

Enantioselective and Regioselective Hydroxylation Reactions

Fungal biotransformations are characterized by their high degree of selectivity, allowing for the introduction of hydroxyl groups at specific positions and with defined stereochemistry. mdpi.comresearchgate.net

Hydroxylation can occur at nearly all carbon atoms of the ent-kaurane skeleton through the action of various filamentous fungi. mdpi.comresearchgate.net The most frequently observed hydroxylation sites are C-7 and C-11. mdpi.com Other common sites include C-1, C-3, C-6, C-9, C-13, C-15, C-16, C-17, and C-19. mdpi.comresearchgate.net

The table below summarizes the hydroxylation sites targeted by different fungal species on ent-kaurane substrates.

Fungal SpeciesSubstrateHydroxylation Sites
Cephalosporium aphidicola ent-kaur-16-en-19-olC-16, C-17 scielo.brresearchgate.net
Aspergillus niger ent-kaur-16-en-19-oic acidC-1, C-7, C-11 researchgate.net
Gibberella fujikuroi ent-kaurane derivativesC-1, C-3, C-6, C-7, C-11, C-15, C-16 acs.orgcsic.esnih.gov
Rhizopus nigricans ent-kaurane derivativesC-3, C-7, C-13 researchgate.net
Mortierella plumbeus EpicandicandiolC-7, C-16, C-17 mdpi.com
Absidia blakesleeana ent-kaur-16-en-19-oic acidC-1, C-7, C-9, C-11, C-13 ebi.ac.uktandfonline.com
Cunninghamella echinulata ent-kaur-16-en-19-oic acidVarious hydroxylations nih.gov

The stereochemistry of the newly introduced hydroxyl group (α or β orientation) is a critical aspect of fungal biotransformations. mdpi.com Generally, for hydroxylations at C-7 and C-11, the β-orientation appears to be favored. mdpi.com This preference is likely due to the steric hindrance presented by the methyl groups at C-18 and C-20, which are located on the α-face of the kaurane molecule. mdpi.com

However, some fungi are capable of producing both α- and β-hydroxylated products at the same carbon position. researchgate.net For example, Gibberella fujikuroi can hydroxylate C-6 in both orientations. researchgate.net In the biotransformation of ent-kaur-16-en-19-ol by C. aphidicola, the hydroxylation at C-16 results in a β-oriented hydroxyl group. scielo.br Similarly, the biotransformation of ent-kaur-16-en-19-oic acid by Absidia blakesleeana yields products with 7α- and 9α-hydroxyl groups. ebi.ac.uktandfonline.com

Biocatalytic Production of Novel ent-Kaurane Derivatives

Biotransformation serves as an effective method for generating novel ent-kaurane derivatives that are often difficult to obtain through traditional chemical synthesis. scielo.brnih.gov The enzymatic reactions can lead to a variety of new structures with increased polarity and potentially new or enhanced biological activities. mdpi.commdpi.com

For instance, the biotransformation of ent-kaur-16-en-19-ol by Cephalosporium aphidicola is a clear example of producing novel compounds, specifically ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.brresearchgate.net Similarly, the incubation of ent-kaur-16-en-19-oic acid with various fungi has led to a diverse array of new hydroxylated derivatives. Absidia blakesleeana produced two novel metabolites, ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid and ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid. tandfonline.com Cunninghamella echinulata also yielded two new hydroxylated compounds from the same substrate. nih.gov The fungus Fusarium proliferatum has been used to convert ent-15α-hydroxy-kaur-16-en-19-oic acid into the novel derivative ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid. mdpi.com

The following table showcases some novel derivatives produced through fungal biotransformation.

Starting SubstrateFungusNovel Product(s)
ent-kaur-16-en-19-olCephalosporium aphidicola ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol scielo.brresearchgate.net
ent-kaur-16-en-19-oic acidAbsidia blakesleeana ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid, ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid tandfonline.com
ent-kaur-16-en-19-oic acidCunninghamella echinulata Two novel hydroxylated metabolites nih.gov
ent-15α-hydroxy-kaur-16-en-19-oic acidFusarium proliferatum ent-2α,15α-dihydroxy-kaur-16-en-19-oic acid mdpi.com
TrachinodiolMucor plumbeus 7β,16α,18-Trihydroxy-ent-kaur-11-ene (sicanatriol) nih.gov

Skeletal Rearrangements Induced by Biotransformation

Beyond simple hydroxylations, microbial transformations can induce more profound changes in the ent-kaurane skeleton, including rearrangements that lead to different classes of diterpenoids. mdpi.commdpi.com

A significant example of such a rearrangement is the formation of gibberellins, which possess a grayanane-like skeleton, from ent-kaurane precursors. nih.govresearchgate.net This transformation is famously catalyzed by Gibberella fujikuroi. mdpi.com The process typically involves hydroxylation at C-7, followed by a contraction of ring B with the extrusion of C-7, leading to the characteristic five-membered ring of the gibberellin structure. mdpi.com

Rearrangements are not limited to G. fujikuroi. The biotransformation of trachylobane diterpenes, which are structurally related to kauranes, can also lead to rearranged ent-kaurane skeletons. For example, incubation of trachyloban-19-oic acid with Syncephalastrum racemosum resulted in a rearranged kaurane hydroxylated diterpene. mdpi.com Similarly, Rhizopus stolonifer can convert ent-18,19-dihydroxytrachylobane into new ent-kaurene type diterpenes through a backbone rearrangement. mdpi.com The fungus Mucor plumbeus can transform trachinodiol into a rearranged ent-kaur-11-ene derivative, a process that likely involves the cleavage of the cyclopropane (B1198618) ring present in the trachylobane skeleton. nih.gov These skeletal modifications highlight the potential of biotransformation to generate significant structural diversity from a single class of precursors. mdpi.comnih.gov

Structural Elucidation Methodologies for Ent Kaurane Diterpenoids

X-ray Crystallography for Definitive Absolute Configuration Determination

Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules like ent-kaurane diterpenoids. This method relies on the diffraction pattern produced when a single crystal is irradiated with X-rays. By analyzing the positions and intensities of the diffracted beams, a detailed 3D model of the electron density within the crystal can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

For chiral molecules, determining the absolute configuration is crucial. In X-ray crystallography, this is achieved by utilizing the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netwikipedia.org When the X-ray energy is near an absorption edge of an atom in the crystal, the atomic scattering factor becomes a complex number. wikipedia.org This leads to a breakdown of Friedel's Law, meaning that the intensities of reflections from opposite faces of a crystal plane (known as Bijvoet pairs) are no longer identical. wikipedia.org By measuring these intensity differences, the true handedness, or absolute configuration, of the molecule can be established.

A key indicator in this process is the Flack parameter, developed by H. D. Flack. wikipedia.org This parameter is refined during the crystallographic analysis and provides a powerful and straightforward assessment of the absolute structure. wikipedia.org The Flack parameter, x, is calculated using the equation:

I(hkl) = (1-x)|F(hkl)|² + x|F(-h-k-l)|²

where I is the observed intensity and F is the calculated structure factor. A value of the Flack parameter close to 0, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. wikipedia.org A value near 1 suggests that the inverted structure is the correct one, while a value around 0.5 may point to a racemic mixture or twinning. wikipedia.org

Numerous studies on ent-kaurane diterpenoids have successfully employed this methodology to confirm their structures. For instance, the absolute configurations of several new ent-kauranoids isolated from Isodon xerophilus and Inula hupehensis were unequivocally confirmed by single-crystal X-ray diffraction experiments. nih.govacs.org Similarly, a phytochemical investigation of Aspilia pluriseta and Aspilia mossambicensis led to the isolation of various ent-kaurane-type diterpenoids, with the absolute configurations of seven of these compounds being determined through X-ray diffraction studies. scilifelab.sejyu.fidiva-portal.org

A specific example is the structural determination of ent-15α-hydroxy-kaur-16-en-19-oic acid, a compound closely related to ent-Kaur-15-en-16-ol. Its structure was solved by direct methods, and the configuration of its seven chiral centers was established through anomalous dispersion. redalyc.orgresearchgate.net The crystallographic data from this and other related studies provide definitive proof of the ent-kaurane stereochemistry.

The table below presents crystallographic data for representative ent-kaurane diterpenoids, illustrating the typical parameters reported in such studies.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersFlack Parameter (x)Reference
ent-15α-hydroxy-kaur-16-en-19-oic acidC₂₀H₃₀O₃MonoclinicC2a=19.7509 Å, b=10.5126 Å, c=8.8020 Å, β=93.722°N/A (Configuration by anomalous dispersion) redalyc.orgresearchgate.net
Xerophilsin B (2)C₄₀H₅₂O₈MonoclinicP2₁a=11.3831 Å, b=13.0645 Å, c=12.2709 Å, β=99.182°0.07(10) nih.gov
Xerophilsin F (6)C₂₂H₃₀O₆OrthorhombicP2₁2₁2₁a=7.6253 Å, b=13.2941 Å, c=20.0911 Å0.14(12) nih.gov
Phyllostachysin M (1)C₂₀H₂₆O₅OrthorhombicP2₁2₁2₁a=7.5768 Å, b=12.1818 Å, c=18.665 Å0.0(2) acs.org
Inulahupehenside A (1)C₃₉H₅₄O₁₅OrthorhombicP2₁2₁2₁a=13.6231 Å, b=15.9392 Å, c=18.5135 Å0.01(11) acs.org

Structure Activity Relationship Sar Studies of Ent Kaurane Diterpenoids

Influence of Specific Functional Groups and Substituents on Biological Activities

The type, position, and orientation of functional groups on the ent-kaurane skeleton are primary determinants of biological activity. Studies have shown that increasing the degree of functionalization, particularly with oxygen-containing moieties, often correlates with enhanced potency. mdpi.com

Oxygenated functional groups are pivotal to the bioactivity of ent-kaurane diterpenoids. Their presence and placement can modulate properties like polarity, hydrogen bonding capacity, and reactivity.

Hydroxyl (–OH) Groups: The hydroxylation of the ent-kaurane core is a key factor in enhancing biological activity. mdpi.com For instance, the introduction of a hydroxyl group at the C-3 position has been shown to improve antimicrobial effects. eurjchem.comresearchgate.netsciencebiology.org In the context of anticancer activity, hydroxylation at C-7 and/or C-14 has been associated with increased antitumor potential. mdpi.com Furthermore, studies on ent-kaurenoic acid derivatives have suggested that the presence of a hydroxyl group at the C-15 position can lead to a reduction in cytotoxic selectivity compared to the unsubstituted parent compound. nih.gov Biotransformation studies frequently report selective hydroxylation at positions like ent-7β and ent-11α, indicating that these positions are important for modulating activity. nih.govmdpi.com

Ketone (=O) Groups: The presence of a ketone, particularly within an α,β-unsaturated system, is a critical feature for the cytotoxicity of many ent-kaurane diterpenoids. nih.govnih.gov The 15-oxo-16-ene moiety is a well-established structural requirement for significant cytotoxic activity and has also been linked to the inhibition of the SIRT1 enzyme. thaibinhjmp.vnjst.go.jp The combination of a ketone at C-15 and a double bond at C-16 has been shown to enhance apoptotic activities in cancer cells. mdpi.com For the parent compound ent-kaur-15-en-16-ol, oxidation of the C-16 hydroxyl group to a ketone would create an α,β-unsaturated ketone system, a modification strategy known to enhance cytotoxic potential. nih.gov

Carboxyl (–COOH) and Ester (–COOR) Moieties: A carboxyl group at C-19, as seen in ent-kaur-16-en-19-oic acid (kaurenoic acid), is important for certain biological activities, including antimicrobial effects against oral pathogens. nih.gov The conversion of this carboxylic acid to its methyl ester has been observed to modulate this activity, highlighting the influence of this functional group. nih.govufba.br Additionally, the introduction of ester groups, such as an acetoxy group at C-3, can significantly enhance antimicrobial properties. researchgate.net The presence of an acetoxy group at C-20 has also been identified as a feature that may contribute to the cytotoxic activity of some diterpenoids. nih.gov

Table 1: Influence of Functional Groups on Biological Activity of ent-Kaurane Diterpenoids
Functional GroupPosition on SkeletonObserved Effect on Biological ActivityReference
Hydroxyl (-OH)C-3Enhances antimicrobial activity eurjchem.comsciencebiology.org
Hydroxyl (-OH)C-7, C-14Increases antitumor activity mdpi.com
Hydroxyl (-OH)C-15May reduce cytotoxic selectivity nih.gov
α,β-Unsaturated KetoneC-15-one, C-16-eneNecessary for potent cytotoxic activity; enhances apoptosis nih.govnih.govmdpi.com
Carboxyl (-COOH)C-19Contributes to antimicrobial activity nih.gov
Ester (-COOR)C-3Enhances antimicrobial activity researchgate.net

The location of carbon-carbon double bonds within the ent-kaurane framework significantly impacts biological activity. The most studied unsaturation is the exocyclic double bond at the C-16/C-17 position, which is a feature of the widely researched kaurenoic acid. frontiersin.org This moiety is considered an active site and is implicated in the genotoxicity of kaurenoic acid. frontiersin.org

In contrast, the target compound this compound possesses an endocyclic double bond between C-15 and C-16. This structural variation is significant. Research on related compounds has emphasized the importance of unsaturation in this region. Specifically, the α,β-unsaturated pentone system, which involves a ketone at C-15 and a double bond at C-16 (ent-kaur-16-en-15-one), is recognized as a crucial pharmacophore for the cytotoxic activity of many diterpenoids isolated from the Isodon genus. thaibinhjmp.vnnih.govmdpi.com While this compound itself does not have the 15-oxo group, its C-15/C-16 double bond represents a key structural element that could be chemically modified to enhance bioactivity. For instance, oxidation of the C-16 hydroxyl would yield an ent-kaur-15-en-16-one, a structure with potentially different biological properties.

Table 2: Influence of Double Bond Position on Biological Activity
Double Bond PositionExample Compound ClassAssociated Biological ActivityReference
C-16(17) (exocyclic)Kaurenoic AcidAntimicrobial, Genotoxic frontiersin.orgnih.gov
C-15(16) (endocyclic)ent-Kaur-15-en-16-olServes as a scaffold for modificationN/A
C-16-ene (with C-15-one)Isodon DiterpenoidsPotent Cytotoxicity, Apoptosis Induction thaibinhjmp.vnmdpi.comnih.gov

Stereochemical Requirements for Observed Biological Activities

Stereochemistry is a critical factor governing the biological activity of kaurane (B74193) diterpenoids. The designation "ent-" signifies that these compounds belong to the enantiomeric series relative to the "normal" kaurane skeleton, a feature that results in a characteristic negative optical rotation. frontiersin.orgnih.gov This specific three-dimensional arrangement is a prerequisite for their interaction with chiral biological macromolecules like enzymes and receptors.

The spatial orientation of substituents dramatically influences activity. For example, studies on anti-inflammatory ent-kauranoids from Isodon serra revealed that the stereochemistry of an epoxy group on ring D was crucial; the 16α,17-epoxy group appeared to confer greater activity than its 16β,17-epoxy epimer. up.ac.za Furthermore, fungal biotransformations of ent-kaurane substrates often result in highly selective hydroxylations, such as at the ent-7β and ent-11α positions, underscoring that the precise stereochemical placement of functional groups is essential for biological function. nih.govmdpi.com Therefore, the defined stereochemistry of this compound at its multiple chiral centers is integral to its (and its derivatives') potential biological profile.

Strategies for Enhancing Biological Potential through Structural Modifications

The ent-kaurane skeleton is a valuable scaffold for the development of new bioactive compounds through targeted structural modifications. nih.gov Several strategies have proven effective in enhancing the biological potential of these natural products.

Introduction of Oxygenated Functional Groups: A primary strategy is to increase the degree of oxygenation. mdpi.com Fungal biotransformation is a powerful tool for this purpose, enabling the regioselective and stereoselective introduction of hydroxyl groups onto the kaurane framework, often leading to derivatives with higher activity than their non-polar precursors. nih.govmdpi.com

Creation of α,β-Unsaturated Ketone Systems: Given the established importance of the α,β-unsaturated ketone moiety for cytotoxicity, its introduction is a key synthetic goal. nih.gov For a molecule like this compound, a straightforward modification would be the oxidation of the C-16 hydroxyl group to a ketone, which would form this potent pharmacophore.

Esterification and Acylation: The addition of ester groups can modulate lipophilicity and hydrogen bonding capacity, thereby influencing membrane permeability and target interaction. eurjchem.com Research on oridonin (B1677485) derivatives showed that adding lipophilic ester chains at the C-14 position enhanced antiproliferative activity. mdpi.com

Skeletal Rearrangement: More advanced strategies involve the rearrangement of the carbon skeleton itself. For example, the ring-opening of the C6-C7 bond in oridonin to create 6,7-seco-ent-kaurane derivatives has yielded compounds with stronger cytotoxic effects than the parent molecule. mdpi.com

These modification strategies highlight the versatility of the ent-kaurane core and provide a roadmap for synthesizing novel derivatives with optimized and potentially more potent biological activities.

Biological Roles and Mechanisms of Action of Ent Kaurane Diterpenoids

Broad Spectrum of Biological Activities

Scientific literature accessible through targeted searches does not provide specific details regarding a broad spectrum of biological activities for ent-Kaur-15-en-16-ol. Research on the ent-kaurane diterpenoid family as a whole indicates a wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects. mdpi.com However, these findings are not specific to this compound.

Plant Growth Regulation (e.g., Gibberellin Precursors)

The compound ent-kaurene (B36324) is a well-established precursor in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. ichem.md The biosynthesis involves the oxidation of ent-kaurene to ent-kaurenol, ent-kaurenal, and then ent-kaurenoic acid. scispace.comcaymanchem.com While ent-kaur-15-ene (also known as ent-isokaurene) is a known isomer, specific studies detailing the role of its hydroxylated form, this compound, as a direct precursor or regulator in gibberellin synthesis pathways are not available in the reviewed literature.

Anti-inflammatory Potential

Specific studies on the anti-inflammatory potential of this compound were not found in the conducted literature search. The anti-inflammatory properties of other ent-kaurane diterpenoids are well-documented. For example, ent-kaur-15-en-17-al-18-oic acid has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells. nih.gov Similarly, other compounds such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid are recognized for their anti-inflammatory effects. mdpi.commdpi.comspandidos-publications.com However, this information cannot be directly attributed to this compound.

Enzyme Inhibition (e.g., Na+,K+-ATPase, Cholinesterases, BACE1, Tyrosinase)

No specific research detailing the enzyme-inhibiting activities of this compound against Na+,K+-ATPase, cholinesterases, BACE1, or tyrosinase was found.

For context, studies on other ent-kaurane derivatives have shown such activities. For example, (-)-ent-kaur-16-en-19-oic acid and its derivatives, including (-)-17-hydroxy-ent-kaur-15-en-19-oic acid, have been tested for their inhibitory effects on Na+,K+-ATPase. nih.gov Additionally, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been reported to inhibit the expression of the tyrosinase gene. mdpi.com

Allelopathic Activities

There is no information available in the searched literature regarding the allelopathic activities of this compound. Research has been conducted on other hydroxylated ent-kaurane derivatives. For instance, the biotransformation of ent-15α-hydroxy-kaur-16-en-19-oic acid yielded a dihydroxy derivative that exhibited significant allelopathic activity, inhibiting the germination and growth of lettuce (Lactuca sativa). nih.govresearchgate.net

Cellular and Molecular Mechanisms of Action

The biological effects of ent-kaurane diterpenoids stem from their interactions with various cellular and molecular pathways. Research has highlighted their ability to influence cell cycle progression, induce programmed cell death, and modulate gene expression and key signaling cascades.

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

Several ent-kaurane diterpenoids have demonstrated the ability to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. A notable effect is the induction of cell cycle arrest, particularly at the G2/M checkpoint. This prevents cells from entering mitosis, thereby inhibiting their division and proliferation.

For instance, studies on various cancer cell lines have shown that certain synthetic derivatives of ent-kaurenes can induce a significant accumulation of cells in the G2/M phase. nih.gov One such derivative caused approximately 49.4% of HT29 colon cancer cells to arrest in the G2/M phase. nih.gov This cytostatic activity is often a precursor to apoptosis, suggesting a dual mechanism where the compounds first halt proliferation and then, at higher concentrations or prolonged exposure, trigger cell death. nih.gov The modulation of key proteins involved in the G2/M transition, such as cyclin B1 and CDK1 (CDC2), is a likely mechanism for this cell cycle arrest. mdpi.commdpi.com

Compound TypeCell LineEffectKey Findings
ent-kaurene derivativesHT29 (colon cancer), HepG2 (hepatocellular carcinoma)G2/M phase arrestSignificant accumulation of cells in the G2/M phase, indicating a blockade at the G2/M checkpoint. nih.gov
ent-kaurane diterpenoidsHuman leukemia U937 cellsG2/M phase arrestCompound 1, a new diterpenoid, caused cell cycle arrest at the G2/M phase in a dose- and time-dependent manner. nih.govresearchgate.net
ent-kaurane IMDA-MB-231 (breast cancer)G2/M phase arrestPossesses strong anti-proliferation activity and arrests the cell cycle at the G2/M phase. mdpi.com

Apoptosis Induction and Activation of Intrinsic Apoptotic Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many ent-kaurane diterpenoids have been shown to be potent inducers of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. nih.govthermofisher.com This pathway is initiated by intracellular stresses and converges on the mitochondria. thermofisher.com

The process often involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). spandidos-publications.com For example, the compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been shown to down-regulate the anti-apoptotic protein Bcl-2 and promote the translocation of the pro-apoptotic protein Bax to the mitochondria. spandidos-publications.comeurekaselect.com This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane. mdpi.com

Following mitochondrial permeabilization, key proteins like cytochrome c are released into the cytoplasm. spandidos-publications.comeurekaselect.com Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. spandidos-publications.com Activated caspase-9, in turn, activates effector caspases, like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates. spandidos-publications.comeurekaselect.com The activation of the caspase signaling pathway is a hallmark of apoptosis induced by these compounds. mdpi.com

CompoundCell Line(s)Mechanism of Apoptosis
ent-kaurene derivatives (compounds 7, 12, and 13)HT29, HepG2, B16-F10Induction of apoptosis via the intrinsic pathway, confirmed by Annexin V-FITC/PI double staining. nih.govmdpi.com
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Various human malignant cancer cellsTranslocation of Bax to mitochondria, downregulation of Bcl-2, activation of caspases-9 and -3, and release of cytochrome c. eurekaselect.com
Mesonol B (2)U937 human leukemia cellsTriggers ROS-mediated mitochondrial-dependent apoptosis. researchgate.net

Mitochondrial Dysfunction (e.g., Loss of Mitochondrial Membrane Potential)

A key event in the intrinsic apoptotic pathway is the disruption of mitochondrial function, often characterized by a loss of the mitochondrial membrane potential (ΔΨm). nih.gov Mitochondria are essential organelles for cellular energy production and play a central role in cell survival and death decisions. mdpi.com A stable mitochondrial membrane potential is crucial for these functions.

Treatment with certain ent-kaurene derivatives has been shown to cause a marked loss of mitochondrial membrane potential in cancer cells. nih.gov This destabilization of the mitochondria is a strong indicator of their involvement in the apoptotic process and confirms the activation of the intrinsic pathway. nih.gov The loss of ΔΨm is often an early event in apoptosis and precedes the release of pro-apoptotic factors from the mitochondria. For instance, the anti-inflammatory compound ent-kaur-15-en-17-al-18-oic acid was found to increase the mitochondrial membrane potential in lipopolysaccharide-stimulated cells, suggesting a role in maintaining mitochondrial homeostasis under inflammatory stress. nih.gov

Modulation of Gene Expression (e.g., Tyrosinase Gene)

Ent-kaurane diterpenoids can also exert their biological effects by modulating the expression of specific genes. A notable example is the regulation of the tyrosinase gene, which is a key enzyme in melanin (B1238610) synthesis.

The compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid has been identified as an inhibitor of melanin synthesis. medchemexpress.com It achieves this by suppressing the expression of the tyrosinase gene. nih.gov This suppression occurs through the downregulation of the tyrosinase gene's promoter activity. nih.gov Interestingly, this compound does not appear to alter the expression or activity of the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenesis. nih.govresearchgate.net Instead, it is thought to recruit an unknown repressor to the MITF-binding element within the tyrosinase promoter. nih.gov The 11α-hydroxy, 15-oxo, and 16-en moieties of this compound are crucial for its anti-melanogenic activity. medchemexpress.comnih.gov

Interaction with Key Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. spandidos-publications.com The anti-inflammatory properties of many terpenes, including ent-kaurane diterpenoids, have been linked to their ability to inhibit the NF-κB pathway. researchgate.net

Ent-kaurene diterpenes have been shown to inhibit the activation of NF-κB in macrophages. researchgate.net For example, ent-11-hydroxy-15-oxo-kaur-16-en-19-oic-acid inhibits NF-κB by stabilizing its inhibitor, IκBα, which prevents the nuclear translocation and activity of NF-κB. spandidos-publications.com This, in turn, can affect the expression of NF-κB downstream target genes, including those involved in cell survival and inflammation. spandidos-publications.com The inhibition of NF-κB is a significant mechanism underlying the anti-inflammatory and, in some cases, the pro-apoptotic effects of these compounds. eurekaselect.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for identifying and characterizing ent-Kaur-15-en-16-ol in plant extracts?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to resolve structural features like the kaurane diterpene skeleton and hydroxyl group positioning. Cross-validate with 2D NMR (e.g., COSY, HMBC) for stereochemical confirmation .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis or mass spectrometry (LC-MS) for quantification and purity assessment, especially in complex plant matrices. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve isomers .
  • Reference Standards : Use authenticated this compound samples for retention time alignment and spectral matching to minimize false positives .

Q. What challenges arise in the laboratory synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Stereochemical Control : The kaurane skeleton’s tetracyclic structure requires enantioselective synthesis. Use chiral catalysts (e.g., organocatalysts) in key cyclization steps to improve yield and reduce racemization .
  • Purification : Leverage preparative HPLC or crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) to isolate the compound from byproducts. Monitor purity via melting point analysis and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers reconcile conflicting bioactivity data for this compound across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Experimental Model Variability : Compare cell lines (e.g., RAW 264.7 macrophages vs. cancer cells) and in vivo models (e.g., murine vs. zebrafish) to assess context-dependent effects. Standardize dosing regimes (e.g., IC50_{50} vs. subtoxic concentrations) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation (e.g., NF-κB inhibition vs. apoptosis induction). Cross-reference with kinase inhibition assays to clarify target specificity .

Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to enzymes like COX-2 or cytochrome P450. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) over 100+ ns to assess stability .
  • QSAR Modeling : Train models on diterpene datasets to predict ADMET properties. Prioritize descriptors like logP, topological polar surface area, and hydrogen-bonding capacity .

Q. How should researchers design experiments to validate this compound’s proposed mechanisms of action in cellular pathways?

  • Methodological Answer :

  • Dose-Response and Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and negative controls (vehicle-only treatments). Use CRISPR/Cas9 knockout models to confirm target gene dependency .
  • Multi-Omics Integration : Combine metabolomics (GC-MS) and phosphoproteomics to map signaling cascades. Validate findings with siRNA-mediated gene silencing or pharmacological inhibitors .

Data Contradiction and Reproducibility

Q. What strategies address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) under controlled temperatures (4–37°C). Use dynamic light scattering (DLS) to monitor aggregation .
  • Accelerated Stability Studies : Conduct stress testing (40°C/75% RH) over 1–3 months. Analyze degradation products via LC-MS and assign structures using high-resolution MS/MS .

Q. How can researchers enhance reproducibility in this compound bioassay protocols?

  • Methodological Answer :

  • Standardized Protocols : Adopt guidelines like MIAME (for genomics) or ARRIVE (for in vivo studies). Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
  • Inter-Laboratory Validation : Collaborate with independent labs to replicate key findings. Use blinded analysis and centralized data repositories (e.g., Zenodo) to reduce bias .

Emerging Methodologies

Q. What advancements in synthetic biology could improve sustainable production of this compound?

  • Methodological Answer :

  • Heterologous Biosynthesis : Engineer Saccharomyces cerevisiae or E. coli with kaurane synthase genes. Optimize terpene precursor flux via mevalonate pathway tuning .
  • CRISPR-Based Metabolic Engineering : Knock out competing pathways (e.g., squalene synthase) to enhance diterpene yields. Monitor titers via real-time fermentation analytics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.